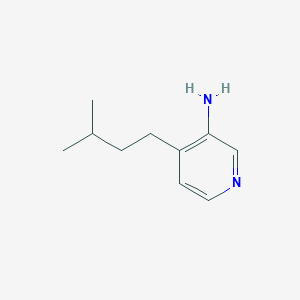
4-(3-Methylbutyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbutyl)pyridin-3-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring The compound this compound is characterized by a pyridine ring substituted with a 3-methylbutyl group at the 4-position and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine derivatives. For example, starting with 3-aminopyridine, the compound can be synthesized by reacting it with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-(3-Methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-(3-Methylbutyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3-Methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(3-Methylbutyl)pyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminopyridine: Lacks the 3-methylbutyl group, resulting in different physical and chemical properties.
4-(3-Methylbutyl)aniline: Contains an aniline ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness
4-(3-Methylbutyl)pyridin-3-amine is unique due to the presence of both the 3-methylbutyl group and the amine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
4-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-12-7-10(9)11/h5-8H,3-4,11H2,1-2H3 |
InChIキー |
COBGXZKKUWKXGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=C(C=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



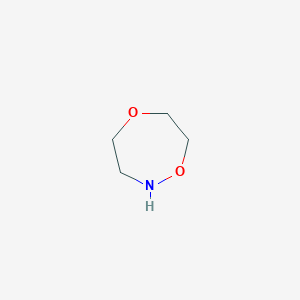
![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)
amine](/img/structure/B13249196.png)
![(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13249202.png)
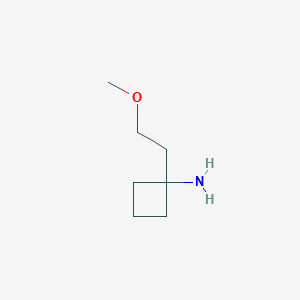
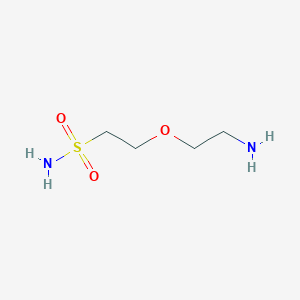
![1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one](/img/structure/B13249212.png)
![5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13249214.png)
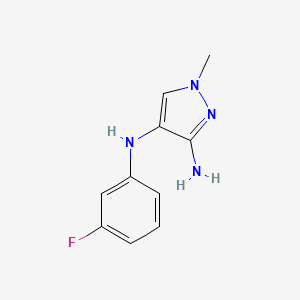

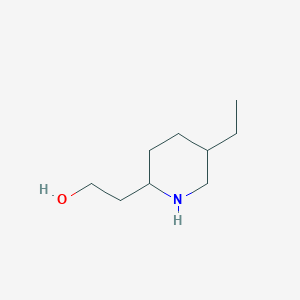

![3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13249242.png)
